molecular formula C19H23Br2Cl2N3O B1667710 Bax Channel Blocker CAS No. 335165-68-9

Bax Channel Blocker

Cat. No. B1667710
M. Wt: 540.1 g/mol
InChI Key: KUUJEXLRLIPQQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bax Channel Blocker is an inhibitor of Bax-mediated mitochondrial cytochrome c release . In the cytosol, cytochrome c forms a complex with dATP, Apaf-1, and procaspase-9, which results in caspase 9 activation followed by downstream activation of other caspases, such as caspase 8, ultimately leading to cell death .


Synthesis Analysis

The synthesis of Bax Channel Blocker involves the use of 3,6-dibromocarbazole derivatives . The monohydroxy analogue of Bax Channel Blocker has shown unprecedented inhibition of Bax-induced cytochrome c release at 10 μM .


Molecular Structure Analysis

The structure of BAX consists of nine α-helices, eight of which surround a core hydrophobic α5 helix . Bax Channel Blocker binds directly to a previously unrecognized pocket and allosterically inhibits BAX activation . BAI binding around the hydrophobic helix α5 using hydrophobic and hydrogen bonding interactions stabilizes key areas of the hydrophobic core .


Chemical Reactions Analysis

Bax Channel Blocker inhibits Bax channel activity . It does not affect the conformational activation of Bax or its translocation and insertion into the mitochondrial membrane in cells undergoing apoptosis .


Physical And Chemical Properties Analysis

Bax Channel Blocker is a white solid with a molecular weight of 540.12 . It has a solubility of ≥28.2 mg/mL in DMSO .

Scientific Research Applications

Role in Insect Cell Apoptosis

  • Effects on Lepidopteran Insect Cells: The Bax channel blocker has been shown to impact cantharidin-induced cell apoptosis in lepidopteran insects. Specifically, it delays the decrease of mitochondrial membrane potential and alters cell morphology, but does not stop the decline of succinate dehydrogenase activity in Sf9 cells, derived from Spodoptera frugiperda, under cantharidin stress. This suggests the involvement of Bax-related channels in mitochondrial membrane potential changes and cell morphology destruction during apoptosis, although they do not seem to influence enzyme activity in mitochondria after cantharidin treatment (Gao, 2015).

Impact on Calcium Channels

  • Calcium Channels in Mammals and Cephalopods: Bax channel blockers have been utilized to define and study ionic channels responsible for Ca2+ conductance in mammalian neurons and cephalopod synapses. The research using funnel-web spider toxin (FTX) as a Ca2+-channel blocker indicates that Bax channel blockers can aid in isolating and analyzing calcium channels from various sources, thus contributing to a deeper understanding of calcium signaling in neurons (Llinás et al., 1989).

Effects on Bone Marrow Stromal Cells

  • Reversing Aging Characteristics in Bone Marrow Cells: Bax channel blocker has been found to reverse the biological characteristics of aged bone marrow stromal cells. It effectively declined the expression of aging markers, promoted the expression of youth-associated genes, and enhanced the osteogenesis potential of these cells. This indicates a significant role of Bax channel blockers in cellular aging and regeneration studies (Jinlon, 2014).

Investigating Apoptosis Mechanisms

  • Apoptosis in Sf9 Cells: The Bax channel blocker was instrumental in studying the apoptotic mechanisms induced by cantharidin in Sf9 cells. It was observed that blocking Bax channels could significantly inhibit features of apoptosis, such as cytochrome C release and changes in mitochondrial transmembrane potential. This highlights the critical role of Bax in apoptosis and the potential of its blockers in apoptosis research (Cui et al., 2017).

Safety And Hazards

Users should avoid inhalation, contact with eyes, skin, and clothing, and avoid the formation of dust and aerosols . It should be used in a well-ventilated area and kept away from sources of ignition .

properties

IUPAC Name

1-(3,6-dibromocarbazol-9-yl)-3-piperazin-1-ylpropan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Br2N3O.2ClH/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)24(18)12-15(25)11-23-7-5-22-6-8-23;;/h1-4,9-10,15,22,25H,5-8,11-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFKCAFKXZFOQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Br2Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369557
Record name 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bax Channel Blocker

CAS RN

335165-68-9
Record name 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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